![molecular formula C14H15F2N3O B7545148 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile, also known as A-803467, is a small molecule that has been extensively studied for its potential use as a painkiller. It was first synthesized in 2005 by researchers at Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile works by selectively blocking the Nav1.8 sodium channel, which is primarily expressed in sensory neurons. By blocking this channel, 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile reduces the transmission of pain signals, leading to a reduction in pain sensation. 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile has been shown to be highly selective for the Nav1.8 channel, with minimal effects on other sodium channels.
Biochemical and Physiological Effects:
4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have minimal effects on motor function, suggesting that it could be a safe and effective painkiller.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile is its high selectivity for the Nav1.8 sodium channel. This makes it an attractive target for the development of new painkillers, as it reduces the risk of off-target effects. However, 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile has a relatively short half-life, which could limit its effectiveness as a painkiller.
Zukünftige Richtungen
There are several future directions for the study of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile. One potential application is the development of new painkillers based on the structure of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile. Another potential direction is the study of the long-term effects of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile on pain sensation and neuronal function. Additionally, further research is needed to determine the optimal dosage and administration of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile for pain relief.
Synthesemethoden
The synthesis of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile is a complex process that involves several steps. The first step is the preparation of 4-amino-3,5-difluorobenzonitrile, which is then reacted with acetyl piperidine to form the final product. The synthesis of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile is challenging, and it requires a high degree of expertise and precision.
Wissenschaftliche Forschungsanwendungen
4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile has been extensively studied for its potential use as a painkiller. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile works by selectively blocking the Nav1.8 sodium channel, which is involved in the transmission of pain signals.
Eigenschaften
IUPAC Name |
4-[(1-acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-9(20)19-4-2-11(3-5-19)18-14-12(15)6-10(8-17)7-13(14)16/h6-7,11,18H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNBNACLUVSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=C(C=C(C=C2F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.